Sodium 1-decanesulfonate CAS 13419-61-9 chemical properties
Sodium 1-decanesulfonate CAS 13419-61-9 chemical properties
An In-Depth Technical Guide to Sodium 1-Decanesulfonate (CAS 13419-61-9): Physicochemical Properties, Micellar Thermodynamics, and Chromatographic Applications
Executive Summary
Sodium 1-decanesulfonate (C₁₀H₂₁NaO₃S) is a highly specialized anionic surfactant and ion-pairing reagent critical to the fields of analytical chemistry, drug development, and protein characterization. By acting as a dynamic bridge between highly polar, positively charged analytes and hydrophobic stationary phases, it enables the resolution of complex molecular mixtures that evade standard reverse-phase high-performance liquid chromatography (RP-HPLC). This whitepaper explores the physicochemical properties, micellization thermodynamics, and mechanistic applications of sodium 1-decanesulfonate, providing researchers with actionable, field-proven methodologies.
Physicochemical Profiling and Structural Data
Sodium 1-decanesulfonate consists of a ten-carbon hydrophobic alkyl chain terminating in a highly polar, negatively charged sulfonate headgroup. This amphiphilic architecture dictates its behavior in aqueous solutions and organic-aqueous mobile phases[1].
To facilitate rapid reference for formulation and method development, the core quantitative properties are summarized below:
| Property | Value | Causality / Significance in Application |
| CAS Number | 13419-61-9 | Unique chemical identifier for procurement and safety tracking. |
| PubChem CID | 2724181 | Database identifier for structural and toxicological data[1]. |
| Molecular Weight | 244.33 g/mol | Crucial for calculating precise molarities in mobile phase preparation[2]. |
| Melting Point | > 300 °C | Indicates high thermal stability of the solid crystalline powder[3]. |
| Aqueous Solubility | ~50 mg/mL (0.05 g/mL) | High solubility in water enables the preparation of concentrated stock solutions for HPLC[4]. |
| Krafft Temperature | 295.3 K (22.15 °C) | The temperature at which solubility equals the critical micelle concentration (CMC)[5]. |
| Aggregation Number ( | 26 | The average number of monomeric surfactant molecules per micelle[5]. |
Thermodynamic Behavior: Micellization and the Krafft Point
Understanding the thermodynamics of sodium 1-decanesulfonate is non-negotiable for scientists utilizing it in micellar electrokinetic capillary chromatography (MEKC) or as a solubilizing agent.
Aqueous solution properties studied at 308.2 K reveal a micellization constant (
The Causality of Temperature and Counterions: The Krafft temperature (Micellization Temperature, MT) of sodium 1-decanesulfonate is 295.3 K (22.15 °C). Below this temperature, the solubility of the surfactant is lower than its CMC, meaning it will precipitate out of solution as a hydrated solid rather than forming micelles. Field Insight: When developing an HPLC method, the addition of excess counterions (such as Na⁺ from buffer salts) shifts the Krafft temperature higher[5]. If your laboratory operates at 20 °C and you utilize a heavily buffered mobile phase, sodium 1-decanesulfonate may precipitate in the LC pumps or column. To prevent this, column ovens must be set to at least 25–30 °C to maintain thermodynamic solubility.
Chromatographic Mechanisms: The C10 Advantage
In Ion-Pair Chromatography (IPC), the choice of alkyl chain length is a delicate balancing act. Why choose a 10-carbon chain (decanesulfonate) over a 6-carbon (hexanesulfonate) or 12-carbon (dodecanesulfonate) chain?
-
Retention Thermodynamics: Hexanesulfonate often fails to provide sufficient hydrophobic retention for highly polar basic drugs (e.g., aminoglycosides or small peptides). Conversely, dodecanesulfonate binds so strongly to the C18 stationary phase that it causes excessively long retention times and requires high concentrations of organic modifiers to elute, which can trigger surfactant precipitation.
-
The C10 Sweet Spot: Sodium 1-decanesulfonate provides the optimal thermodynamic balance. The sulfonate headgroup forms a reversible electrostatic bond with the protonated amine (
) of the analyte. The C10 tail then partitions into the alkyl chains of the C18 stationary phase, temporarily converting a highly polar analyte into a highly lipophilic neutral complex[6].
Mechanism of ion-pair chromatography using Sodium 1-decanesulfonate.
Self-Validating Protocol: Ion-Pair HPLC Method Development
To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in system suitability tests (SST) to confirm that the column has achieved dynamic equilibrium with the ion-pairing reagent—a common point of failure in IPC.
Materials Required:
-
Sodium 1-decanesulfonate (HPLC Grade, ≥99.0%)[7]
-
Phosphoric acid or Formic acid (to adjust pH)
-
HPLC-grade Acetonitrile or Methanol
-
C18 Reverse Phase Column (e.g., 250 mm × 4.6 mm, 5 µm)
Step-by-Step Methodology:
Step 1: Mobile Phase Preparation
-
Dissolve exactly 1.22 g of Sodium 1-decanesulfonate in 1.0 L of ultra-pure water to create a 5.0 mM solution.
-
Causality Check: Adjust the pH of the aqueous phase to 2.5 – 3.0 using phosphoric acid. This ensures that the basic analytes (amines) are fully protonated (
typically 8-10) and capable of forming the ion pair. -
Filter the aqueous mobile phase through a 0.45 µm hydrophilic membrane.
Step 2: Column Equilibration (The Critical Path)
-
Set the column oven to 30 °C (to safely exceed the Krafft point of 22.15 °C).
-
Pump the mobile phase (e.g., 70% Aqueous IPC Buffer / 30% Acetonitrile) at 1.0 mL/min.
-
Validation Check: Do not inject samples immediately. IPC reagents alter the stationary phase dynamically. Monitor the baseline at 210 nm. Wait until the baseline is perfectly flat, which typically requires flushing with 20–30 column volumes (approx. 45–60 minutes).
Step 3: Sample Injection & System Suitability
-
Inject a reference standard of your basic analyte.
-
Validation Check: Calculate the tailing factor (
). If , the column is not fully equilibrated with the decanesulfonate, or the IPC concentration is too low. Increase equilibration time or increase IPC concentration to 10 mM.
Step 4: Column Regeneration
-
Post-analysis, IPC reagents must be stripped from the column to prevent permanent modification.
-
Flush the column with 50:50 Water:Methanol (without buffer or IPC) for 30 minutes, followed by 100% Methanol for 30 minutes.
Step-by-step workflow for ion-pair HPLC method development.
Applications in Drug Development & Biochemistry
Beyond traditional chromatography, sodium 1-decanesulfonate plays a pivotal role in modern drug development:
-
Peptide and Protein Analysis: The reagent is heavily utilized to separate complex peptide digests. By neutralizing the positively charged lysine and arginine residues, decanesulfonate allows hydrophilic peptides to partition effectively into the stationary phase, drastically improving peak resolution[4].
-
Blood-Brain Barrier Penetration Studies: It has been utilized in HPLC analyses to quantify the penetration of neuroactive compounds (e.g., 4-fluorodeprenyl) across the blood-brain barrier, where high-resolution separation of closely related metabolites is required[7].
-
Suzuki Coupling Reactions: In synthetic organic chemistry, sodium 1-decanesulfonate is occasionally utilized as a base and surfactant in Suzuki cross-coupling reactions, enhancing the solubility of hydrophobic reactants in aqueous media[8].
Safety, Handling, and Storage
Sodium 1-decanesulfonate is a stable but hygroscopic crystalline powder. It must be stored below +30 °C in a tightly sealed container to prevent moisture absorption[3]. It is incompatible with strong oxidizing agents. When handling, standard laboratory PPE (N95 dust mask, eyeshields, and nitrile gloves) is required, as the powder can cause respiratory and ocular irritation[3].
References
-
PubChem. "1-decanesulfonic acid, sodium salt | C10H21NaO3S | CID 2724181" National Center for Biotechnology Information. Available at:[Link]
-
Moroi, Y., Otonishi, A., & Yoshida, N. "Micelle Formation of Sodium 1-Decanesulfonate and Change of Micellization Temperature by Excess Counterion." The Journal of Physical Chemistry B, 1999. American Chemical Society. Available at:[Link]
-
PT. Multi Medika Laboratory. "1-DECANESULFONIC ACID SODIUM 100 G" Available at:[Link]
-
Thermo Scientific Alfa Aesar. "Sodium 1-decanesulfonate, 99% 5 g" Fisher Scientific. Available at:[Link]
Sources
- 1. 1-decanesulfonic acid, sodium salt | C10H21NaO3S | CID 2724181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-癸烷磺酸钠 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sodium decane-1-sulfonate | 13419-61-9 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. multimedika.co.id [multimedika.co.id]
- 7. 1-癸烷磺酸钠 suitable for ion pair chromatography, LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
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